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molecular formula C23H21FN4O2S B8113655 3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline

3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline

Cat. No. B8113655
M. Wt: 436.5 g/mol
InChI Key: UHTSFJWJIXUDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759522B2

Procedure details

A mixture of the nitro compound 358 (432 mg, 0.926 mmol), iron powder (440 mg, 7.87 mmol), and ammonium chloride (42.6 mg, 0.796 mmol) in a mixture of water (3.00 mL) and ethanol (6 mL) was heated to 80° C. for 30 min. The reaction mixture was then filtered while hot through a pad of Celite. The filtrate was concentrated and the residue was purified using Biotage (eluent 0-20% EtOAc/MeOH, 10 g SNAP column) to afford the amine 359 (136 mg, 0.312 mmol, 33.6% yield) as a white solid. MS: 437 (MH)+.
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
358
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
42.6 mg
Type
reactant
Reaction Step One
Name
Quantity
440 mg
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
33.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:30]=[C:29]([N+:31]([O-])=O)[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:11]=[C:12]([C:14]3[N:19]=[CH:18][C:17]([CH2:20][N:21]4[CH2:26][CH2:25][O:24][CH2:23][CH2:22]4)=[CH:16][CH:15]=3)[S:13][C:6]=12.[Cl-].[NH4+]>O.C(O)C.[Fe]>[F:1][C:2]1[CH:30]=[C:29]([CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:11]=[C:12]([C:14]3[CH:15]=[CH:16][C:17]([CH2:20][N:21]4[CH2:22][CH2:23][O:24][CH2:25][CH2:26]4)=[CH:18][N:19]=3)[S:13][C:6]=12)[NH2:31] |f:1.2|

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
358
Quantity
432 mg
Type
reactant
Smiles
FC1=C(OC2=C3C(=NC=C2)C=C(S3)C3=CC=C(C=N3)CN3CCOCC3)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
42.6 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
440 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered while hot through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(N)C=CC1OC1=C2C(=NC=C1)C=C(S2)C2=NC=C(C=C2)CN2CCOCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.312 mmol
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 33.6%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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